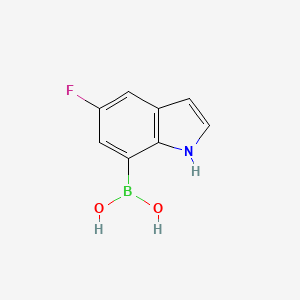
(5-fluoro-1H-indol-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1H-indol-7-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-7-yl)boronic acid typically involves the introduction of a boronic acid group into the indole ring. One common method is the borylation of 5-fluoroindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(5-Fluoro-1H-indol-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of indoline derivatives.
科学的研究の応用
(5-Fluoro-1H-indol-7-yl)boronic acid has numerous applications in scientific research:
作用機序
The mechanism of action of (5-fluoro-1H-indol-7-yl)boronic acid depends on its application:
Suzuki–Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with various biological targets, such as enzymes and receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
(5-Fluoro-1H-indol-4-yl)boronic acid: Another boronic acid derivative of indole with similar chemical properties.
1H-Indazole-5-boronic acid: A boronic acid derivative of indazole, another heterocyclic compound.
Uniqueness
(5-Fluoro-1H-indol-7-yl)boronic acid is unique due to the specific position of the boronic acid group on the indole ring, which can influence its reactivity and biological activity. The presence of the fluorine atom also enhances its chemical stability and biological properties .
特性
分子式 |
C8H7BFNO2 |
|---|---|
分子量 |
178.96 g/mol |
IUPAC名 |
(5-fluoro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H |
InChIキー |
ZXPPJGJGDMXWFJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC2=C1NC=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















